molecular formula C18H12N2O2S2 B5134047 N-DIBENZO[B,D]FURAN-3-YL-N'-(2-THIENYLCARBONYL)THIOUREA

N-DIBENZO[B,D]FURAN-3-YL-N'-(2-THIENYLCARBONYL)THIOUREA

Cat. No.: B5134047
M. Wt: 352.4 g/mol
InChI Key: DCHJDDBRGABNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-DIBENZO[B,D]FURAN-3-YL-N’-(2-THIENYLCARBONYL)THIOUREA is a complex organic compound that belongs to the class of heterocyclic compounds It features a dibenzofuran moiety fused with a thiourea group, which is further substituted with a thienylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-DIBENZO[B,D]FURAN-3-YL-N’-(2-THIENYLCARBONYL)THIOUREA typically involves multiple steps. One common method starts with the preparation of dibenzofuran derivatives through O-arylation reactions followed by cyclization of diaryl ethers . The thiourea moiety can be introduced via the reaction of dibenzofuran derivatives with thiourea in the presence of a suitable catalyst under controlled conditions . The thienylcarbonyl group is then attached through acylation reactions using thienylcarbonyl chloride and a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the employment of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-DIBENZO[B,D]FURAN-3-YL-N’-(2-THIENYLCARBONYL)THIOUREA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-DIBENZO[B,D]FURAN-3-YL-N’-(2-THIENYLCARBONYL)THIOUREA involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thienylcarbonyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity . Additionally, the dibenzofuran moiety can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-DIBENZO[B,D]FURAN-3-YL-N’-(2-THIENYLCARBONYL)THIOUREA is unique due to the presence of both thiourea and thienylcarbonyl groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and binding affinity, making it a valuable molecule for various applications .

Properties

IUPAC Name

N-(dibenzofuran-3-ylcarbamothioyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S2/c21-17(16-6-3-9-24-16)20-18(23)19-11-7-8-13-12-4-1-2-5-14(12)22-15(13)10-11/h1-10H,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHJDDBRGABNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=S)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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